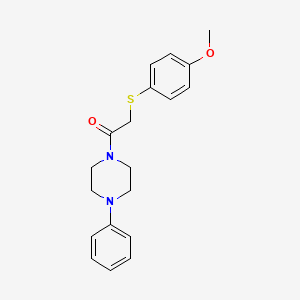

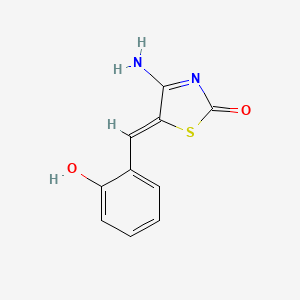

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

There is a crystal structure available for a complex between 11beta-HSD1 and a similar compound . The structure was obtained using X-ray diffraction with a resolution of 2.35 Å .Scientific Research Applications

Synthesis and Antibacterial Activity

Quinoline derivatives have been widely studied for their antibacterial properties. For instance, the synthesis and evaluation of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrate potent antibacterial activity against gram-positive bacteria, highlighting the significance of fluoroquinolone derivatives in antimicrobial research (J. Jung, S. Baek, & O. Park, 2001). This research is crucial for the development of new antibiotics to combat resistant bacterial strains.

Biological Effects and Applications

The placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones has been shown to influence their potency against mammalian topoisomerase II and DNA gyrase, suggesting potential therapeutic applications in cancer treatment and bacterial infections (T. Gootz, P. McGuirk, M. Moynihan, & S. Haskell, 1994). Such findings underscore the importance of structural modifications in enhancing the therapeutic efficacy of quinoline derivatives.

Chemical Synthesis and Characterization

The development of novel quinoline-based compounds for fluorescent probes and antibacterial agents showcases the versatility of quinoline derivatives in scientific research. For example, the design and synthesis of a fluorescent probe for Zn2+ based on quinoline derivatives indicate their utility in biochemical and cellular studies, providing tools for the sensitive and efficient detection of zinc ions in biological systems (Ryosuke Ohshima et al., 2010). This highlights the role of quinoline derivatives in developing novel diagnostic and research tools.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell division and bacterial growth .

Properties

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-15-6-5-7-18(9-15)31(29,30)23-14-26(4)21-11-22(20(25)10-19(21)24(23)28)27-12-16(2)8-17(3)13-27/h5-7,9-11,14,16-17H,8,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAMBTUBNKWIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)

![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)

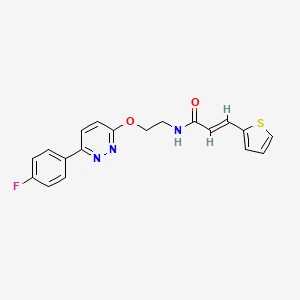

![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)

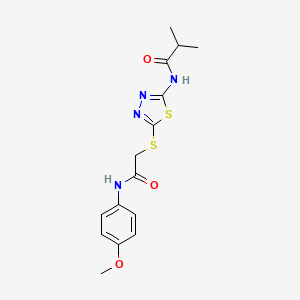

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)